(Dibutylsulfamoyl)amine
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Overview
Description
(Dibutylsulfamoyl)amine is an organic compound with the molecular formula C8H20N2O2S It is characterized by the presence of a sulfamoyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dibutylsulfamoyl)amine typically involves the reaction of dibutylamine with sulfamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to prevent side reactions. The general reaction scheme is as follows:
Dibutylamine+Sulfamoyl chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(Dibutylsulfamoyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Simpler amine derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
(Dibutylsulfamoyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (Dibutylsulfamoyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt key biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
(Diethylsulfamoyl)amine: Similar structure but with ethyl groups instead of butyl groups.
(Dipropylsulfamoyl)amine: Similar structure but with propyl groups instead of butyl groups.
(Dibutylcarbamoyl)amine: Similar structure but with a carbamoyl group instead of a sulfamoyl group.
Uniqueness
(Dibutylsulfamoyl)amine is unique due to its specific combination of butyl groups and a sulfamoyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-[butyl(sulfamoyl)amino]butane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O2S/c1-3-5-7-10(8-6-4-2)13(9,11)12/h3-8H2,1-2H3,(H2,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJCHJJDYIRWMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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